molecular formula C22H26Cl2N6O4 B2435501 ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate CAS No. 868146-59-2

ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B2435501
CAS No.: 868146-59-2
M. Wt: 509.39
InChI Key: AQTILDOAMYRUFT-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a purine derivative, and a dichlorophenyl group

Properties

IUPAC Name

ethyl 4-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N6O4/c1-4-34-22(33)29-10-8-28(9-11-29)13-17-25-19-18(20(31)27(3)21(32)26(19)2)30(17)12-14-15(23)6-5-7-16(14)24/h5-7H,4,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTILDOAMYRUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the purine derivative, which is then coupled with the dichlorophenylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that bind to purine derivatives. The compound’s effects are mediated through these interactions, which can alter cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents on the phenyl ring .

Biological Activity

Ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This compound is a piperazine derivative characterized by a piperazine ring substituted with an ethyl carboxylate group and a purine moiety that includes a dichlorophenyl group. The presence of multiple functional groups suggests significant potential for therapeutic applications.

Structural Characteristics

The compound's structure can be dissected as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Ethyl Carboxylate Group : Contributes to the compound's solubility and reactivity.
  • Purine Moiety : A bicyclic structure that is fundamental in biochemistry and pharmacology.
  • Dichlorophenyl Substitution : Enhances lipophilicity and may influence receptor interactions.

Antiasthmatic Potential

Preliminary studies indicate that this compound exhibits promising antiasthmatic properties . Its ability to induce vasodilatory effects suggests it could be beneficial in managing asthma symptoms by improving airflow and reducing bronchoconstriction.

Neurotransmitter Modulation

The compound has been shown to modulate activities related to various neurotransmitters, including dopamine. This interaction may contribute to its potential use in treating neurological disorders or conditions influenced by dopamine signaling.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The structural similarity to known pharmacophores suggests possible interactions with dopamine receptors and other neurotransmitter systems.
  • Vasodilation : The compound may promote vasodilation through pathways involving nitric oxide or other vasodilatory mediators.
  • Pharmacokinetic Properties : The ethyl carboxylate group enhances the compound's solubility and bioavailability.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Aspects
PD-128907Piperazine-basedSelective D3 agonist
TAK-733Pyrido[2,3-d]pyrimidineKinase inhibitor targeting MEK
5-chloro-N4Pyrimidine derivativeAntitumor activity

These compounds exhibit varying therapeutic potentials while maintaining similar core structures. This compound stands out due to its specific combination of functional groups that may confer unique pharmacological properties compared to these related compounds.

Case Studies and Research Findings

Research has highlighted the following findings regarding the biological activity of this compound:

  • In Vitro Studies : Laboratory studies demonstrated that the compound effectively modulated receptor activities linked to neurotransmitter systems.
  • Vasodilatory Effects : In animal models, the administration of this compound resulted in significant vasodilation compared to control groups.
  • Potential for Drug Development : Ongoing studies are exploring its efficacy in treating conditions such as asthma and other respiratory disorders.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling piperazine derivatives like ethyl 4-({7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles .
  • For spills, employ neutralizing agents (e.g., sodium bicarbonate) and avoid dry sweeping to prevent aerosolization .
  • Store the compound in a cool, dry environment (<25°C) away from oxidizers to minimize decomposition .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) can resolve impurities and confirm purity .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for verifying the substitution pattern of the piperazine and purinone moieties .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis pathway of this compound?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Implement AI-driven reaction path search tools (e.g., ICReDD’s workflow) to identify optimal conditions (e.g., solvent, catalyst) by analyzing thermodynamic and kinetic data .
  • Validate predictions with COMSOL Multiphysics simulations to model mass transfer and reaction kinetics in batch reactors .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) in piperazine-based compounds?

  • Methodological Answer :

  • Synthesize analogs with systematic substituent variations (e.g., modifying the 2,6-dichlorophenyl or purinone groups) and evaluate biological activity in in vitro assays (e.g., enzyme inhibition) .
  • Apply molecular docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
  • Use principal component analysis (PCA) to identify critical physicochemical parameters (e.g., logP, TPSA) influencing activity .

Q. How can researchers design statistically robust experiments to evaluate the compound’s biological activity?

  • Methodological Answer :

  • Adopt factorial design to test multiple variables (e.g., concentration, incubation time) simultaneously, reducing experimental runs while maximizing data output .
  • Implement quasi-experimental designs with control groups (e.g., untreated vs. treated cells) and pretest-posttest frameworks to account for confounding variables .
  • Use descriptive analysis (e.g., ANOVA, t-tests) to assess significance, supported by quadruplicate sampling for reproducibility .

Specialized Research Directions

Q. What reactor design principles are critical for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Prioritize membrane separation technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste .
  • Optimize process control systems (e.g., PID controllers) to maintain reaction parameters (pH, temperature) within narrow tolerances .

Q. How can researchers address contradictions in toxicity data for structurally similar compounds?

  • Methodological Answer :

  • Conduct meta-analyses of existing toxicity datasets to identify confounding variables (e.g., solvent choice, assay type) .
  • Perform comparative toxicity studies using standardized protocols (e.g., OECD Test Guidelines) across analogs to isolate structural determinants of toxicity .

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